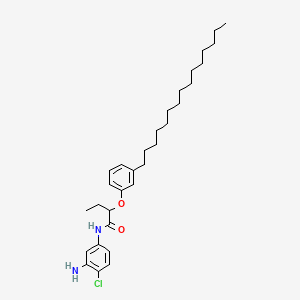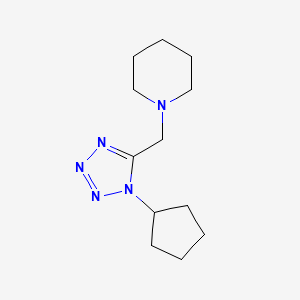
1-(1-Cyclopentyl-1H-tetrazol-5-ylmethyl)-piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Cyclopentyl-1H-tetrazol-5-ylmethyl)-piperidine is a chemical compound that has garnered interest in various fields of scientific research This compound features a piperidine ring attached to a tetrazole moiety, which is further substituted with a cyclopentyl group
Méthodes De Préparation
The synthesis of 1-(1-Cyclopentyl-1H-tetrazol-5-ylmethyl)-piperidine involves several steps, typically starting with the preparation of the tetrazole ring. One common method involves the reaction of cyclopentylamine with sodium azide and triethyl orthoformate to form the tetrazole ring. This intermediate is then reacted with piperidine under specific conditions to yield the final product. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Analyse Des Réactions Chimiques
1-(1-Cyclopentyl-1H-tetrazol-5-ylmethyl)-piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, often using halogenated reagents.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields.
Applications De Recherche Scientifique
1-(1-Cyclopentyl-1H-tetrazol-5-ylmethyl)-piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(1-Cyclopentyl-1H-tetrazol-5-ylmethyl)-piperidine involves its interaction with specific molecular targets. The tetrazole ring is known to interact with enzymes and receptors, potentially inhibiting or activating them. The cyclopentyl group may enhance the compound’s binding affinity and specificity, while the piperidine ring can modulate its pharmacokinetic properties. These interactions can lead to various biological effects, depending on the target and pathway involved.
Comparaison Avec Des Composés Similaires
1-(1-Cyclopentyl-1H-tetrazol-5-ylmethyl)-piperidine can be compared with other similar compounds, such as:
- 1-[(1-Cyclopentyl-1H-tetrazol-5-yl)methyl]pyrrolidinium
- 1-[(S)-(1-Cyclopentyl-1H-tetrazol-5-yl)(phenyl)methyl]-4-ethylpiperazinediium
- N-[(1-Cyclopentyl-1H-tetrazol-5-yl)methyl]-N-[(9-methyltetrazolo[1,5-a]quinolin-4-yl)methyl]cyclohexanamine
These compounds share the tetrazole and cyclopentyl moieties but differ in their additional substituents and ring structures. The unique combination of the piperidine ring in this compound sets it apart, potentially offering distinct chemical and biological properties.
Propriétés
Numéro CAS |
551933-65-4 |
|---|---|
Formule moléculaire |
C12H21N5 |
Poids moléculaire |
235.33 g/mol |
Nom IUPAC |
1-[(1-cyclopentyltetrazol-5-yl)methyl]piperidine |
InChI |
InChI=1S/C12H21N5/c1-4-8-16(9-5-1)10-12-13-14-15-17(12)11-6-2-3-7-11/h11H,1-10H2 |
Clé InChI |
KQULFGVVJDMLEY-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CC2=NN=NN2C3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


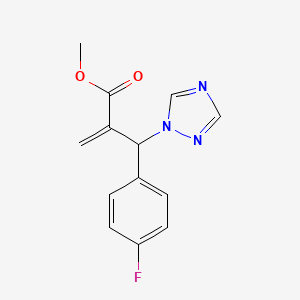

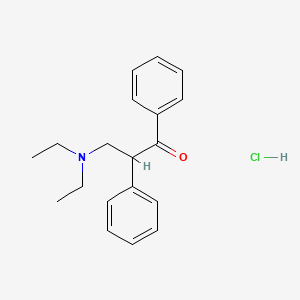
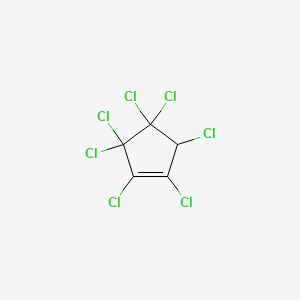

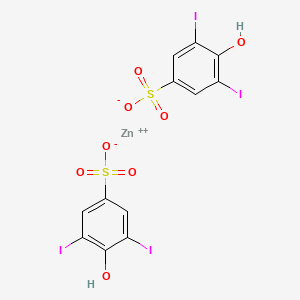
![2-Naphthalenesulfonamide, 6,7-bis[(phenylsulfonyl)oxy]-](/img/structure/B13757037.png)
![Methyl [4-(methoxycarbonyl)phenyl]methyl terephthalate](/img/structure/B13757046.png)
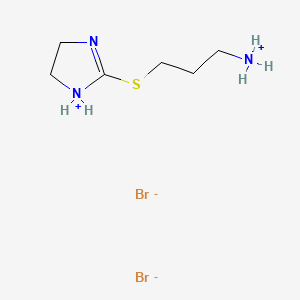

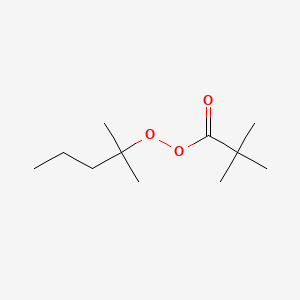
![N-(3,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)acetamide](/img/structure/B13757063.png)

